molecular formula C21H15F3O5 B11143789 5,10-dimethyl-2-[2-(trifluoromethoxy)phenyl]-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione

5,10-dimethyl-2-[2-(trifluoromethoxy)phenyl]-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione

Cat. No.: B11143789
M. Wt: 404.3 g/mol
InChI Key: QOSAJPNBFDVQAF-UHFFFAOYSA-N
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Description

5,10-dimethyl-2-[2-(trifluoromethoxy)phenyl]-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione is a complex organic compound that belongs to the class of pyranochromenes This compound is characterized by its unique structure, which includes a trifluoromethoxy group and a pyranochromene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,10-dimethyl-2-[2-(trifluoromethoxy)phenyl]-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the use of phloroglucinol as the starting material. The process includes the formation of intermediate compounds through regioselective reactions, followed by cyclization and functional group modifications .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,10-dimethyl-2-[2-(trifluoromethoxy)phenyl]-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The trifluoromethoxy group and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyranochromenes.

Mechanism of Action

The mechanism of action of 5,10-dimethyl-2-[2-(trifluoromethoxy)phenyl]-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione involves its interaction with specific molecular targets within cells. The compound is believed to exert its effects by modulating key signaling pathways and inducing apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethoxy group in 5,10-dimethyl-2-[2-(trifluoromethoxy)phenyl]-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione distinguishes it from other similar compounds. This functional group contributes to its unique chemical properties and potential biological activities, making it a compound of significant interest for further research and development .

Properties

Molecular Formula

C21H15F3O5

Molecular Weight

404.3 g/mol

IUPAC Name

5,10-dimethyl-2-[2-(trifluoromethoxy)phenyl]-2,3-dihydropyrano[2,3-h]chromene-4,8-dione

InChI

InChI=1S/C21H15F3O5/c1-10-7-16-19(11(2)8-17(26)27-16)20-18(10)13(25)9-15(28-20)12-5-3-4-6-14(12)29-21(22,23)24/h3-8,15H,9H2,1-2H3

InChI Key

QOSAJPNBFDVQAF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C)C3=C1C(=O)CC(O3)C4=CC=CC=C4OC(F)(F)F

Origin of Product

United States

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